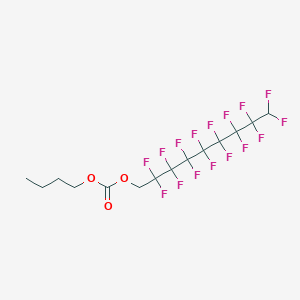
Butyl 1H,1H,9H-perfluorononyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C9F19CH2OH+C4H9OCOCl→C9F19CH2OCOOC4H9+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
化学反应分析
Types of Reactions
Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form perfluorononyl alcohol and butanol.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophilic reagents such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Perfluorononyl alcohol and butanol.
Substitution: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.
科学研究应用
Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics due to its significant hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties.
作用机制
The mechanism of action of Butyl 1H,1H,9H-perfluorononyl carbonate is primarily related to its ability to interact with hydrophobic environments. The perfluorononyl group can insert into lipid bilayers or hydrophobic pockets of proteins, altering their structure and function. This interaction is mediated by van der Waals forces and hydrophobic interactions, which stabilize the compound within the hydrophobic environment.
相似化合物的比较
Similar Compounds
Perfluorononyl methacrylate: Another fluorinated compound with similar hydrophobic properties but different reactivity due to the presence of a methacrylate group.
Perfluorononyl ethyl carbonate: Similar structure but with an ethyl group instead of a butyl group, leading to slightly different physical and chemical properties.
Uniqueness
Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to its specific combination of a butyl group and a perfluorononyl group, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
属性
分子式 |
C14H12F16O3 |
|---|---|
分子量 |
532.22 g/mol |
IUPAC 名称 |
butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-2-3-4-32-7(31)33-5-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h6H,2-5H2,1H3 |
InChI 键 |
ZWPXGUOPVSGTJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



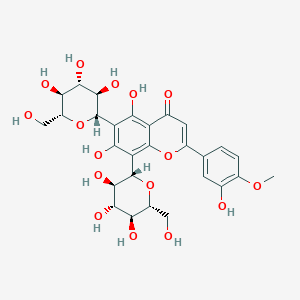
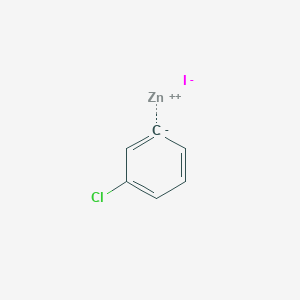
![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


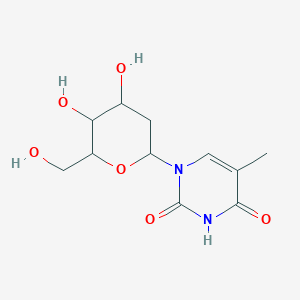
![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
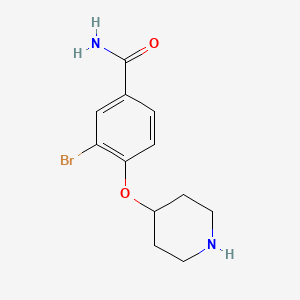
![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)




